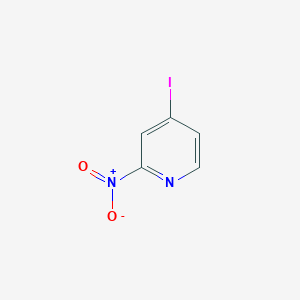

4-Iodo-2-nitropyridine

Description

Significance in Heterocyclic Chemistry and Organic Synthesis

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. srdorganics.comijraset.com Pyridine (B92270), a six-membered heterocyclic ring with one nitrogen atom, is a particularly privileged structure found in numerous pharmaceuticals and biologically active molecules. nih.govresearchgate.netopenmedicinalchemistryjournal.com The ability to selectively modify the pyridine ring is therefore a key focus of organic synthesis.

4-Iodo-2-nitropyridine serves as a versatile intermediate in the synthesis of a wide array of substituted pyridines. chemimpex.comorganic-chemistry.orgresearchgate.net The presence of the nitro and iodo groups allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities onto the pyridine core. This adaptability makes it a crucial starting material for developing new drugs, agrochemicals, and fine chemicals. chemimpex.com

Structural Characteristics and Electronic Effects of Iodo and Nitro Substituents on the Pyridine Ring

The reactivity and utility of this compound are direct consequences of the electronic interplay between the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which influences the electron density of the entire ring system.

Influence of the Nitro Group on Ring Activation for Nucleophilic Attack

The nitro group (NO₂) is a powerful electron-withdrawing group. cymitquimica.comscispace.com When attached to the pyridine ring, particularly at the 2-position relative to the nitrogen, it significantly decreases the electron density of the ring. This effect is most pronounced at the positions ortho and para to the nitro group. This electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles, which are electron-rich species. wikipedia.orgmasterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of modern organic synthesis. mdpi.com The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. wikipedia.org

The presence of the nitro group is known to enhance the reactivity of the pyridine ring towards nucleophilic substitution, making it a key feature for the synthesis of various derivatives. cymitquimica.comepa.gov

Role of the Iodine Atom as a Leaving Group and Functional Handle

The iodine atom at the 4-position of the pyridine ring serves two primary roles. Firstly, it acts as an excellent leaving group in nucleophilic aromatic substitution reactions. sci-hub.se The carbon-iodine bond is relatively weak, and the iodide ion is a stable species, making it readily displaced by a wide range of nucleophiles. pearson.com The polarizability of the iodine atom also contributes to its effectiveness as a leaving group. sci-hub.se

Secondly, the iodine atom can act as a "functional handle" for other types of reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the iodo substituent allows for the introduction of various aryl, alkyl, and alkynyl groups at the 4-position of the pyridine ring.

The combination of a highly activated ring system due to the nitro group and the presence of a good leaving group in the form of iodine makes this compound a highly reactive and versatile substrate in organic synthesis.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₅H₃IN₂O₂ | 249.99 | Versatile building block in organic synthesis. chemimpex.com |

| 2-Iodo-5-nitropyridine (B186300) | C₅H₃IN₂O₂ | 249.99 | Synthesized via chloride-iodide exchange. tandfonline.com |

| 2-Bromo-4-iodopyridine | C₅H₃BrIN | 283.89 | Used in the synthesis of biaryls. chemicalbook.com |

| 3-Iodo-2-nitropyridine | C₅H₃IN₂O₂ | 249.99 | Features a unique combination of iodine and nitro functional groups. chemimpex.comambeed.com |

| 5-Chloro-6-iodo-3-nitro-2-pyridinamine | C₅H₃ClIN₃O₂ | 299.45 | Halogenated and nitrated derivative of pyridinamine. cymitquimica.com |

| 3-bromo-2-iodo-4-methyl-5-nitropyridine | C₆H₄BrIN₂O₂ | 342.92 | Intermediate in multi-step synthesis. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUUFQDUIYMEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634078 | |

| Record name | 4-Iodo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-88-3 | |

| Record name | 4-Iodo-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 4 Iodo 2 Nitropyridine and Its Precursors

Strategies for Introducing the Nitro Group

The introduction of a nitro group onto a pyridine (B92270) ring is a critical step in forming nitropyridine precursors. This transformation is generally achieved through electrophilic nitration, although the pyridine ring's relative deactivation towards electrophilic attack compared to benzene (B151609) requires specific conditions.

Direct nitration of pyridine and its derivatives is a common method for introducing a nitro group. google.comuou.ac.in The conditions for these reactions must be carefully controlled to achieve the desired isomer.

Mixed Acid Nitration : A mixture of concentrated nitric acid and sulfuric acid is a conventional nitrating agent for pyridine derivatives. google.com For instance, the nitration of 2,6-dichloropyridine (B45657) with this acid mixture at 100–105°C yields 2,6-dichloro-3-nitropyridine. The strong acidic conditions protonate the pyridine nitrogen, further deactivating the ring towards electrophilic attack, often requiring elevated temperatures. uou.ac.in

Dinitrogen Pentoxide (N₂O₅) : The reaction of pyridine with dinitrogen pentoxide (DNP) in solvents like liquid sulfur dioxide or organic solvents initially produces an N-nitropyridinium salt. psu.edu This intermediate can then rearrange to form 3-nitropyridine. psu.edu This method has been studied to understand the mechanism of nitro group migration. psu.edu

Nitration with Trifluoroacetic Anhydride (B1165640) : A method utilizing nitric acid in trifluoroacetic anhydride has been reported for the nitration of various substituted pyridines, producing β-nitro compounds in yields from 10-83%. scribd.com

A comparison of different nitration methods highlights the varied conditions and resulting products.

| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |

| Pyridine | Conc. HNO₃ / Conc. H₂SO₄, 300°C | 3-Nitropyridine | - | uou.ac.in |

| Pyridine | Dinitrogen Pentoxide (N₂O₅), then H₂O/SO₂ | 3-Nitropyridine | - | psu.edu |

| 2,6-Dichloropyridine | Conc. HNO₃ / Conc. H₂SO₄, 100-105°C | 2,6-Dichloro-3-nitropyridine | 75.4% | |

| Substituted Pyridines | Conc. HNO₃ / Trifluoroacetic Anhydride | β-Nitropyridines | 10-83% | scribd.com |

An alternative and often more regioselective strategy involves the nitration of an activated precursor, such as a pyridine-N-oxide. The N-oxide functional group activates the pyridine ring, particularly at the 2- and 4-positions, for electrophilic substitution and can be removed in a subsequent step. researchgate.netresearchgate.net

The nitration of pyridine-N-oxide with fuming nitric acid and sulfuric acid preferentially yields 4-nitropyridine-N-oxide. researchgate.net This intermediate is highly valuable because the nitro group can be readily replaced by various nucleophiles, and the N-oxide can be deoxygenated to the corresponding pyridine. researchgate.netresearchgate.net This method provides an excellent route to 4-substituted pyridines. researchgate.net Investigations have shown that even with a pre-existing substituent at the 2- or 3-position, nitration still tends to occur at the 4-position of the pyridine-N-oxide ring. researchgate.net

Strategies for Introducing the Iodine Atom

The incorporation of an iodine atom onto the pyridine ring can be accomplished through direct halogenation or by displacing a pre-existing leaving group.

Direct iodination involves an electrophilic aromatic substitution reaction. Iodine is the least reactive halogen in such substitutions, often requiring an activated substrate or specific reagents. commonorganicchemistry.com

Iodination of Activated Pyridines : Pyridine rings activated by electron-donating groups, such as an amino group, can undergo direct iodination. For example, 2-aminopyridine (B139424) can be iodinated using an aqueous iodine-potassium iodide solution. google.com

Sandmeyer-type Reaction : A versatile method for introducing iodine involves the diazotization of an aminopyridine followed by substitution with iodide. For instance, a 4-amino group can be converted to a diazonium salt using sodium nitrite (B80452) and acid at low temperatures, which is then displaced by iodide upon treatment with potassium iodide or sodium iodide. chemicalbook.com This approach was used in the synthesis of 2-iodo-3-nitropyridine (B1600184) from 2-amino-3-nitropyridine (B1266227) with potassium nitrate, hydroiodic acid, and copper(I) iodide. nih.goviucr.org

A highly effective strategy for synthesizing iodopyridines is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as chloride or bromide, with an iodide salt. This reaction, often referred to as a Finkelstein reaction, is particularly efficient when the pyridine ring is activated by electron-withdrawing groups like a nitro group.

Halogen Exchange : 2-Chloro-5-nitropyridine (B43025) can be converted to 2-iodo-5-nitropyridine (B186300) in good yield by reaction with sodium iodide and hydriodic acid in refluxing methyl ethyl ketone. tandfonline.com The presence of acid is believed to be necessary to activate the substrate by protonating the ring nitrogen. tandfonline.com

Displacement from Sulfonates : The sulfo group in potassium 5-nitropyridine-2-sulfonate can be readily replaced by various nucleophiles, although attempts to substitute it with potassium iodide were reported to be unsuccessful under the tested conditions. ntnu.no However, the corresponding chloro derivative, formed by treating the sulfonate with PCl₅, could then potentially undergo halogen exchange. ntnu.no

TMSCl-Assisted Iodination : A method using sodium iodide and trimethylsilyl (B98337) chloride (TMSCl) in propionitrile (B127096) has been used to convert 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) into 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org

| Method | Substrate | Reagents | Product | Yield | Reference |

| Diazotization | 2-Amino-3-nitropyridine | KNO₃, HI, CuI | 2-Iodo-3-nitropyridine | 70% | nih.goviucr.org |

| Halogen Exchange | 2-Chloro-5-nitropyridine | NaI, HI | 2-Iodo-5-nitropyridine | 68% | tandfonline.com |

| Halogen Exchange | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | - | rsc.org |

Multi-Step Synthesis Pathways Leading to the 4-Iodo-2-nitropyridine Scaffold

Synthesizing the this compound scaffold requires a logical sequence of reactions that controls the position of each substituent. Based on the fundamental reactions described, a plausible multi-step pathway can be constructed. One such pathway could begin with the N-oxidation of a substituted pyridine, followed by sequential introduction of the nitro and iodo groups.

A potential synthetic route is outlined below:

Oxidation : Start with 2-chloropyridine (B119429) and oxidize it to 2-chloropyridine-N-oxide .

Nitration : Nitrate the N-oxide at the activated 4-position using mixed acid to form 2-chloro-4-nitropyridine-N-oxide . The presence of the N-oxide group directs the incoming electrophile to the 4-position. researchgate.net

Deoxygenation : Remove the N-oxide group using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) to yield 2-chloro-4-nitropyridine .

Iodination (Halogen Exchange) : Finally, perform a Finkelstein reaction using sodium iodide (NaI) to displace the chlorine atom, yielding the target compound, This compound . The electron-withdrawing nitro group facilitates this nucleophilic substitution reaction.

This pathway strategically uses the directing and activating effects of the N-oxide group to install the nitro group at the desired C-4 position before a final halogen exchange reaction furnishes the target molecule.

Regiospecific Synthetic Approaches for Substituted Pyridines

The synthesis of specifically substituted pyridines, such as this compound, demands precise control over the placement of functional groups on the pyridine ring. This regioselectivity is often challenging due to the electronic nature of the pyridine ring, where the nitrogen atom deactivates the ring towards electrophilic substitution compared to benzene and directs substituents to the 3-position. wikipedia.org However, various strategies have been developed to overcome these challenges and achieve the desired substitution patterns.

A cornerstone in the synthesis of 4-substituted pyridines is the use of pyridine N-oxide as an intermediate. mdma.chresearchgate.net The oxidation of the pyridine nitrogen to an N-oxide activates the ring, particularly at the 2- and 4-positions, facilitating electrophilic substitution. wikipedia.org This approach is fundamental for introducing substituents at the 4-position, which is crucial for the synthesis of this compound.

A common and effective strategy for preparing 4-substituted pyridines begins with the nitration of pyridine N-oxide. This reaction typically yields 4-nitropyridine-N-oxide, a key precursor. mdma.chresearchgate.net The N-oxide group can then be removed or transformed to introduce other functionalities. For instance, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine, which can then undergo reactions like the Sandmeyer reaction to introduce a halogen at the 4-position. mdma.ch

Direct nitration of pyridine itself is often sluggish and requires harsh conditions. wikipedia.org To achieve substitution at the 3-position, derivatives such as 2,6-dibromopyridine (B144722) can be nitrated, followed by the removal of the bromine atoms. wikipedia.org

Once a nitro group is in place, further functionalization can be achieved. For example, 2-chloronitropyridines are versatile intermediates that react with various nucleophiles to yield 2-substituted nitropyridines. tandfonline.com The chlorine atom in compounds like 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-nitropyridine can be displaced by nucleophiles such as amines or phenoxides. mdpi.com

Regioselective iodination of the pyridine ring can be accomplished through several methods. Direct iodination of electron-rich aromatics is often facilitated by using N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid. psu.edu For less activated rings, deprotometalation followed by quenching with iodine is a powerful technique for site-specific functionalization. researchgate.net Another approach involves the reaction of a halogenated pyridine with sodium iodide, as demonstrated in the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine, where the iodine selectively displaces the chlorine at the 4-position. orgchemres.org

The following tables summarize key research findings on the regiospecific synthesis of substituted pyridines relevant to the preparation of this compound and its precursors.

Table 1: Synthesis of Substituted Nitropyridines

| Starting Material | Reagents/Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitropyridine-N-oxide | Quantitative | N-oxide group activates the 4-position for electrophilic nitration. mdma.ch | mdma.ch |

| 2-Chloro-3-nitropyridine | Anion of benzyl (B1604629) cyanide, NaH, DMF | 2-(Cyanobenzyl)-3-nitropyridine | Not specified | Demonstrates SRN1 mechanism for substitution at the 2-position. tandfonline.com | tandfonline.com |

| 2-Chloro-5-nitropyridine | 4-Aminophenol | 4-(5-Nitropyridin-2-yloxy)aniline | Moderate to high | Nucleophilic substitution of chlorine on the nitropyridine ring. mdpi.com | mdpi.com |

| 2-Methoxypyridine | H₂SO₄:HNO₃ (3:1), <120°C | 2-Methoxy-5-nitropyridine | 70-75% | Nitration occurs para to the strong electron-donating methoxy (B1213986) group. |

Table 2: Regioselective Iodination of Pyridine Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Pentachloropyridine | Sodium iodide, DMF, reflux or microwave | 2,3,5,6-Tetrachloro-4-iodopyridine | 88% (reflux) | Selective substitution of the 4-chloro group with iodine. orgchemres.org | orgchemres.org |

| 3-Methoxypyridine | LiTMP, ZnCl₂·TMEDA, then I₂ | 3-Methoxy-4-iodopyridine | Not specified | Deprotometalation at the 4-position followed by iodolysis. researchgate.net | researchgate.net |

| Electron-rich aromatics (e.g., methoxy derivatives) | N-Iodosuccinimide (NIS), cat. CF₃COOH, CH₃CN, 20°C | Para-iodinated product | High | Mild and highly regioselective iodination para to activating groups. psu.edu | psu.edu |

| 3,5-Dichlorophenol | Ag₂SO₄/I₂ | 3,5-Dichloro-2-iodophenol and 3,5-Dichloro-4-iodophenol | Unsatisfactory | Conventional iodination reagents showed poor yield and regioselectivity. nih.gov | nih.gov |

Reaction Pathways and Mechanistic Aspects of 4 Iodo 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, particularly those bearing electron-withdrawing groups and a suitable leaving group. The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, makes it more susceptible to nucleophilic attack than benzene (B151609). pearson.com This reactivity is further enhanced by the presence of strong electron-withdrawing groups, such as a nitro (–NO₂) group, which can stabilize the negatively charged intermediate formed during the reaction. wikipedia.org

General Principles of SNAr in Halogenated Nitropyridines

The SNAr mechanism in halogenated nitropyridines proceeds via a two-step addition-elimination pathway. pearson.com In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comwikipedia.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. youtube.com The presence of a nitro group, particularly at a position ortho or para to the leaving group, is crucial for stabilizing this intermediate through resonance delocalization of the negative charge. wikipedia.orgstackexchange.com In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product. wikipedia.org

The reactivity of halogenated nitropyridines in SNAr reactions is significantly influenced by the position of the substituents. Nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen atom, respectively) because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comstackexchange.com This delocalization provides substantial stabilization to the intermediate, thereby facilitating the reaction. stackexchange.com

Meisenheimer Complex Formation and Stabilization in Iodonitropyridines

A Meisenheimer complex is a 1:1 adduct formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org These complexes serve as crucial reactive intermediates in SNAr reactions. wikipedia.org In the case of 4-iodo-2-nitropyridine, the attack of a nucleophile at the C4 position results in the formation of a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and the nitro group. nih.gov

The stability of the Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction. stackexchange.com With this compound, the nitro group at the C2 position plays a pivotal role in stabilizing the intermediate formed upon nucleophilic attack at C4. The strong electron-withdrawing nature of the nitro group allows for the delocalization of the negative charge, particularly onto its oxygen atoms, thereby lowering the activation energy of the reaction. While stable Meisenheimer complexes can be isolated in some cases, particularly with multiple electron-withdrawing groups, they are generally transient intermediates in the SNAr pathway. wikipedia.orgmdpi.com

Leaving Group Effects in Pyridine Systems

In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. The typical order of leaving group ability for halogens in activated aryl systems is F > Cl ≈ Br > I. wikipedia.orgnih.govnih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. wikipedia.org The initial attack of the nucleophile is the slow step, and a more electronegative halogen, like fluorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

However, in certain pyridinium systems, a different leaving group order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govresearchgate.net In these cases, the reaction mechanism involves a rate-determining deprotonation of the addition intermediate. nih.gov For halogens like chlorine, bromine, and iodine, the loss of the leaving group is concerted with this deprotonation (E2 mechanism). nih.govresearchgate.net

| Leaving Group | General Reactivity Order | Reason |

|---|---|---|

| F | Fastest | High electronegativity polarizes the C-X bond, facilitating nucleophilic attack. |

| Cl | Intermediate | Moderate electronegativity and bond strength. |

| Br | Intermediate | Similar reactivity to chlorine. |

| I | Slowest | Lower electronegativity leads to a less polarized C-X bond. |

Regioselectivity of Nucleophilic Attack in Poly-Substituted Pyridines

The regioselectivity of nucleophilic attack on poly-substituted pyridines is governed by the electronic properties of the substituents and their positions on the ring. In pyridines containing an electron-withdrawing group, nucleophilic attack is directed to the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comstackexchange.com This is because the resulting negatively charged Meisenheimer intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com

In the case of this compound, the pyridine nitrogen and the nitro group work in concert to activate the ring for nucleophilic attack. The nitro group at the C2 position and the iodine at the C4 position make both sites potential targets for nucleophiles. Generally, the C4 position is more susceptible to attack than the C2 position due to reduced steric hindrance from the nitrogen's lone pair. stackexchange.com The precise regioselectivity can, however, be influenced by the nature of the nucleophile and the specific reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For heteroaromatic compounds like this compound, these reactions provide a versatile method for further functionalization.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation at C4

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.org

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (in this case, this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

In the context of this compound, the iodine atom at the C4 position serves as an excellent handle for Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and vinyl groups at this position, leading to the synthesis of diverse 4-substituted-2-nitropyridine derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. nih.govorganic-chemistry.org

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org |

| Organoboron Reagent | Source of the new carbon-based substituent. | Arylboronic acids, Arylboronic esters libretexts.org |

| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ nih.govorganic-chemistry.org |

| Organic Halide | Electrophilic partner in the coupling reaction. | This compound |

Heck and Stille Coupling Reactions

The Heck and Stille reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. uwindsor.cawikipedia.org In these reactions, this compound serves as the electrophilic partner.

Heck Reaction: This reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species. wikipedia.org This is followed by the insertion of the alkene into the resulting Pd-C bond. A subsequent β-hydride elimination step forms the substituted alkene product and regenerates the active palladium catalyst. uwindsor.cawikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org

Stille Reaction: The Stille coupling involves the reaction of this compound with an organostannane reagent (R-SnR'₃). wikipedia.orglibretexts.org Similar to the Heck reaction, the mechanism proceeds through an oxidative addition of the aryl iodide to a Pd(0) catalyst. youtube.comresearchgate.net The key subsequent step is transmetalation, where an organic group from the organostannane is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.com The Stille reaction is valued for its tolerance of a wide array of functional groups. uwindsor.ca

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Steps | Product Type |

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃) | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Substituted Alkene |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., PPh₃) | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or Vinyl Pyridine |

Negishi Cross-Coupling for Organometallic Transformations

The Negishi coupling is a versatile and widely used reaction that forms carbon-carbon bonds by coupling an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org For this compound, the Negishi coupling provides a powerful tool for introducing a wide range of alkyl, vinyl, and aryl substituents.

The catalytic cycle involves three main steps:

Oxidative Addition: A low-valent palladium(0) or nickel(0) complex reacts with this compound, inserting into the carbon-iodine bond to form a Pd(II) or Ni(II) intermediate. researchgate.netresearchgate.net

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the metal center, displacing the halide. researchgate.net

Reductive Elimination: The two organic groups on the metal center are coupled, forming the final product and regenerating the catalytically active metal(0) species. researchgate.net

Organozinc reagents are more reactive than their corresponding organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org The reaction demonstrates broad functional group tolerance. chemrxiv.org

Ullmann-Type Coupling Reactions (Carbon-Nitrogen, Carbon-Oxygen, Carbon-Sulfur Bond Formations)

The Ullmann reaction and its modern variations are copper-catalyzed methods for forming carbon-heteroatom bonds. nih.govorganic-chemistry.org These reactions are crucial for synthesizing aryl amines, ethers, and thioethers, which are important structures in many pharmaceuticals and materials. nih.govunito.it In this context, this compound acts as the aryl halide substrate.

C-N Bond Formation: Coupling with amines or amides.

C-O Bond Formation: Coupling with alcohols or phenols.

C-S Bond Formation: Coupling with thiols.

While classic Ullmann conditions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper along with ligands, allowing the reactions to proceed under much milder conditions. organic-chemistry.orgunito.it The mechanism is thought to involve the oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org

| Bond Formed | Nucleophile | Catalyst System (Typical) | Reaction Type |

| C-N | Amine (R-NH₂) | Cu(I) salt (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base | Ullmann Condensation |

| C-O | Alcohol/Phenol (R-OH) | Cu(I) salt (e.g., CuI), Ligand, Base | Ullmann Ether Synthesis |

| C-S | Thiol (R-SH) | Cu(I) salt (e.g., CuI), Ligand, Base | Ullmann Thioether Synthesis |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of C-N bonds. wikipedia.orgrug.nl It provides a highly general and efficient method for coupling aryl halides, such as this compound, with a vast range of primary and secondary amines. rug.nl

The reaction mechanism is similar to other palladium-catalyzed cross-couplings and involves an oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The oxidative addition of this compound to the Pd(0) catalyst is the initial step. Following this, the amine coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the desired arylamine product and regenerates the Pd(0) catalyst. wikipedia.org

The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) by the Buchwald group has been critical to the reaction's success, enabling the coupling of a wide variety of substrates under mild conditions. rug.nl

Sonogashira Coupling for Carbon-Carbon Alkyne Formation

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.orgnih.gov For this compound, this reaction allows for the direct introduction of an alkynyl functional group.

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it starts with the oxidative addition of this compound to a Pd(0) catalyst.

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is reductive elimination from the palladium center to yield the 4-alkynyl-2-nitropyridine product and regenerate the Pd(0) catalyst. cetjournal.it Newer protocols have been developed that are copper-free, mitigating the issue of alkyne homocoupling which is a common side reaction in the presence of copper. nih.govnih.gov

Influence of Catalyst Systems and Ligands on Reaction Efficiency and Selectivity

The success of the aforementioned cross-coupling reactions involving this compound is critically dependent on the choice of the catalyst system, which includes the metal precursor and, most importantly, the supporting ligands. nih.gov

Metal Catalyst: Palladium is the most common metal for Heck, Stille, Negishi, Buchwald-Hartwig, and Sonogashira reactions due to its versatile reactivity in Pd(0)/Pd(II) catalytic cycles. wikipedia.orgorganic-chemistry.org Nickel catalysts are also effective, particularly for Negishi couplings, and can offer different reactivity and cost advantages. wikipedia.orgorganic-chemistry.org Copper is the metal of choice for Ullmann-type reactions. nih.gov

Ligands: Ligands play a crucial role in stabilizing the metal center, influencing its electronic properties, and facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. rsc.org

Phosphine Ligands: Monodentate (e.g., PPh₃, P(t-Bu)₃) and bidentate (e.g., DPPF, BINAP) phosphine ligands are widely used. wikipedia.org Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting challenging couplings by accelerating reductive elimination. rug.nl

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that can form very stable complexes with palladium and nickel, often resulting in highly active and robust catalysts. organic-chemistry.org

Nitrogen-based Ligands: For Negishi and Ullmann reactions, nitrogen-based ligands like terpyridine or 1,10-phenanthroline can be highly effective. organic-chemistry.orgnih.gov

The choice of ligand can dramatically affect reaction rates, yields, and selectivity. For a substrate like this compound, ligands must be chosen to promote efficient oxidative addition while preventing catalyst deactivation or undesired side reactions.

Reduction and Oxidation Chemistry

The chemical behavior of this compound is also defined by its susceptibility to reduction and oxidation reactions, primarily centered on the nitro group.

Reduction: The nitro group is strongly electron-withdrawing and can be readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group (-NH₂). This transformation is fundamental for synthesizing 4-iodo-pyridin-2-amine, a valuable bifunctional intermediate.

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is highly efficient but may also lead to hydrodeiodination (loss of the iodine atom) under certain conditions.

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C).

Other Reagents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are often used for a milder, more chemoselective reduction of nitro groups in the presence of other reducible functionalities. For example, using three molar equivalents of a TiCl₄-SnCl₂ reagent can reduce 4-nitropyridine N-oxide to 4-aminopyridine. researchgate.net

The key challenge in the reduction of this compound is achieving chemoselectivity—reducing the nitro group while preserving the carbon-iodine bond. The choice of reducing agent and reaction conditions is critical to prevent the competitive hydrodehalogenation reaction.

Oxidation: The pyridine ring itself is relatively electron-deficient and thus resistant to oxidation. The primary site for oxidation on the molecule would be the nitrogen atom of the pyridine ring to form the corresponding N-oxide. However, this is more commonly a starting point for synthesis rather than a reaction performed on the substituted pyridine. researchgate.net The nitro group is already in a high oxidation state and is not typically subject to further oxidation. du.edu.egkhanacademy.org

Reductive Transformations of the Iodine Atom

The carbon-iodine bond in this compound can undergo reductive cleavage, a process known as reductive deiodination. This transformation effectively replaces the iodine atom with a hydrogen atom, yielding 2-nitropyridine (B88261). A primary method for achieving this is catalytic hydrogenation.

While hydrogenation is often employed to reduce nitro groups, the conditions required can also lead to the cleavage of carbon-halogen bonds. The reactivity for this cleavage follows the trend I > Br > Cl, making the C-I bond in this compound particularly susceptible to reduction.

Key Research Findings:

Catalytic Hydrogenation: Standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts are effective for the hydrogenation of pyridine rings. researchgate.netliverpool.ac.uk However, these conditions are often harsh enough to cause dehalogenation. Studies on the hydrogenation of haloquinolines have highlighted the challenge of preserving the C-I bond, implying that its removal is a common outcome. digitellinc.com For this compound, achieving selective reduction of the nitro group without affecting the iodine atom via hydrogenation requires careful selection of catalyst and reaction conditions.

Reaction Conditions: The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The pressure of H₂ and the choice of solvent can influence the selectivity of the reaction. Protic solvents like acetic acid are sometimes used, which can activate the pyridine ring towards reduction. researchgate.net

The susceptibility of the iodine atom to reductive cleavage makes it a temporary directing group in some synthetic strategies, where it is removed in a later step after guiding other transformations.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino group is a fundamental transformation that yields 4-iodo-2-aminopyridine. This reaction is crucial for accessing a wide range of derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents can accomplish this transformation, with the choice of reagent often dictated by the need to preserve the iodine substituent.

Detailed Research Findings:

Catalytic Hydrogenation: As mentioned, catalytic hydrogenation is a highly effective method for nitro group reduction. However, its application to this compound is complicated by the potential for simultaneous reductive deiodination. Achieving chemoselectivity requires careful optimization of the catalyst (e.g., using specific Rh or Pt catalysts), pressure, and temperature. researchgate.netliverpool.ac.uk

Metal-Acid Systems: A classic and widely used method involves the use of a metal in an acidic medium. This is often referred to as the Béchamp reduction when using iron. These methods are generally chemoselective for the nitro group, leaving the C-I bond intact.

Iron (Fe) in Acetic Acid or with HCl: This is an economical and effective method for reducing aromatic nitro compounds.

Tin(II) Chloride (SnCl₂) in HCl: Stannous chloride is another common reagent that provides high yields for the reduction of nitroarenes without affecting aryl halides.

Other Reducing Agents:

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in the presence of other reducible functionalities under mild conditions.

Hydroiodic Acid (HI): While counterintuitive due to the presence of iodine in the substrate, HI in combination with a reducing agent like H₃PO₂ can be a convenient method for nitro group reduction. The work-up often involves simple evaporation of the volatile acids.

The following table summarizes common methods for the reduction of the nitro group.

| Reagent/System | Typical Conditions | Selectivity |

| H₂, Pd/C or PtO₂ | H₂ gas, various solvents (MeOH, EtOH, EtOAc) | Low; may cause deiodination |

| Fe, HCl/CH₃COOH | Refluxing acidic solution | High; C-I bond is preserved |

| SnCl₂·2H₂O, HCl | EtOH, reflux | High; C-I bond is preserved |

| Na₂S₂O₄ | Aqueous or biphasic systems | Good; generally mild conditions |

Metalation Reactions and Organometallic Complex Formation

The iodine atom at the C4 position of this compound serves as a handle for metalation, primarily through a lithium-halogen exchange reaction. wikipedia.org This reaction converts the aryl iodide into a highly reactive organolithium species, 4-lithio-2-nitropyridine, which can then be used to form new carbon-carbon or carbon-heteroatom bonds.

Reaction Mechanism and Considerations:

The lithium-halogen exchange is a fast, kinetically controlled process that typically occurs at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. harvard.edu The reaction involves treating this compound with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The rate of exchange is significantly faster for iodides than for bromides or chlorides. wikipedia.orgharvard.edu

This compound + n-BuLi --(Low Temp, THF)--> 4-Lithio-2-nitropyridine + n-Butyl Iodide

A significant challenge in this reaction is the presence of the electron-withdrawing nitro group, which is generally not stable towards strong nucleophiles and bases like alkyllithiums. Potential side reactions include:

Nucleophilic attack of the alkyllithium on the nitro group.

Nucleophilic addition to the pyridine ring, which is activated by the nitro group.

Despite these challenges, lithium-halogen exchange can be successful under carefully controlled conditions. The resulting 4-lithio-2-nitropyridine is a powerful intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

Furthermore, this organolithium species can undergo transmetalation with metal salts (e.g., ZnCl₂, CuI, MgBr₂) to generate other organometallic reagents (organozinc, organocopper, Grignard reagents) with different reactivity profiles. These can then be used in a variety of subsequent reactions, including cross-coupling.

Functional Group Interconversion Strategies and Derivatization Methods

The dual functionality of this compound makes it an excellent substrate for a wide array of derivatization methods, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr):

The pyridine ring is inherently electron-deficient. The presence of a strong electron-withdrawing nitro group at the C2 position further activates the ring for nucleophilic attack, particularly at the C4 and C6 positions. stackexchange.comwikipedia.org With iodine being an excellent leaving group, the C4 position is highly susceptible to substitution via the SₙAr mechanism. wikipedia.orgnih.gov

The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

A wide range of nucleophiles can displace the iodide, including:

Alkoxides (RO⁻): To form 4-alkoxy-2-nitropyridines.

Amines (RNH₂): To form 4-(alkylamino)-2-nitropyridines.

Thiols (RS⁻): To form 4-(alkylthio)-2-nitropyridines.

This pathway provides a direct and efficient route to introduce a variety of functional groups at the C4 position. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this compound a valuable building block in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The table below summarizes the key palladium-catalyzed reactions applicable to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura wikipedia.orglibretexts.org | Boronic acids/esters (R-B(OR)₂) | C-C | 4-Aryl/vinyl-2-nitropyridines |

| Heck organic-chemistry.orgwikipedia.org | Alkenes | C-C | 4-Vinyl-2-nitropyridines |

| Sonogashira wikipedia.orgorganic-chemistry.org | Terminal alkynes | C-C | 4-Alkynyl-2-nitropyridines |

| Buchwald-Hartwig organic-chemistry.orgwikipedia.org | Amines (R₂NH) | C-N | 4-Amino-2-nitropyridines |

These reactions typically involve a Pd(0) catalyst, a suitable ligand (often a phosphine), and a base in an organic solvent. The reactivity of the aryl halide in these catalytic cycles is generally I > Br > Cl > OTf, positioning this compound as an ideal substrate for these powerful derivatization methods. wikipedia.orgwikipedia.org

Applications of 4 Iodo 2 Nitropyridine As a Versatile Synthetic Intermediate

Precursor in Heterocycle Synthesis

The strategic placement of the iodo and nitro groups makes 4-Iodo-2-nitropyridine an ideal starting material for the construction of fused heterocyclic systems, which are common scaffolds in medicinal chemistry and materials science.

Imidazopyridines are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of biological activities. The synthesis of these frameworks often relies on starting materials like 2-aminopyridines due to their inherent binucleophilic character. nih.gov this compound can be readily converted into the necessary 4-substituted-2-aminopyridine precursor through a two-step process: substitution at the 4-position followed by reduction of the nitro group.

For instance, the synthesis of the imidazo[4,5-b]pyridine core can be achieved starting from 2-chloro-3-nitropyridine (B167233), a related halonitropyridine. nih.gov A similar strategy is applicable to this compound. The process typically involves:

Functionalization: A nucleophilic substitution or cross-coupling reaction at the C-4 position to replace the iodine atom.

Reduction: The nitro group at the C-2 position is reduced to a primary amine (e.g., using SnCl₂·2H₂O or catalytic hydrogenation with Pd/C), yielding a 2,3-diaminopyridine (B105623) derivative. nih.gov

Cyclization: The resulting diamine is then cyclized with a suitable one-carbon synthon (such as triethyl orthoformate or an aldehyde) to form the fused imidazole (B134444) ring, completing the imidazo[4,5-b]pyridine scaffold. nih.govresearchgate.net

The reactivity of iodo-substituted precursors is often faster in coupling reactions compared to their bromo or chloro counterparts, which can be attributed to the easier oxidative addition step involving the weaker carbon-iodine bond. nih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another privileged structure found in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents. jocpr.comnih.gov The synthesis of these systems often starts from appropriately substituted pyrimidines or pyridines. jocpr.com

This compound serves as a key building block for constructing this framework. A common synthetic approach involves creating a functionalized pyridine (B92270) that can undergo annulation to form the pyrimidine (B1678525) ring. For example, the synthesis could proceed via the following generalized steps:

A Sonogashira cross-coupling reaction between this compound and a terminal alkyne introduces an alkynyl substituent at the 4-position.

The nitro group is then reduced to an amine.

The resulting 4-alkynyl-2-aminopyridine intermediate can undergo cyclization with an isocyanate or a related carbonyl source. This intramolecular reaction typically involves the amino group attacking the alkyne, which is activated by a metal catalyst or other reagents, leading to the formation of the fused pyrido[2,3-d]pyrimidinone core.

This strategy leverages the reactivity of the iodo group for C-C bond formation and the nitro group as a masked amine, demonstrating the compound's utility in multi-step syntheses of complex heterocycles.

Role in the Synthesis of Functionalized Pyridine Derivatives

The distinct reactivity of the iodo and nitro substituents allows for the selective and sequential introduction of various functional groups onto the pyridine ring, making this compound a cornerstone for preparing highly decorated pyridine derivatives.

The carbon-iodine bond at the 4-position is highly amenable to palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org This allows for the facile introduction of a wide array of substituents. The choice of coupling partner dictates the nature of the newly formed bond.

Common Cross-Coupling Reactions:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C (aryl, vinyl, or alkyl) bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C (alkynyl) bonds. nih.gov

Heck Coupling: Reaction with alkenes to form C-C (alkenyl) bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

In parallel, the electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C-4 position where the iodide acts as an excellent leaving group. nih.govmasterorganicchemistry.com This reaction provides an alternative, often complementary, pathway to cross-coupling for introducing heteroatom nucleophiles.

Typical SNAr Reactions:

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides (O-nucleophiles) to form ethers.

Thiolation: Reaction with thiolates (S-nucleophiles) to form thioethers.

Amination: Reaction with amines (N-nucleophiles) to introduce amino groups.

The table below summarizes the introduction of various substituents onto the 2-nitropyridine (B88261) core using these methods.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

| Cross-Coupling | |||

| Suzuki | Ar-B(OH)₂ | Pd catalyst, Base | 4-Aryl-2-nitropyridine |

| Sonogashira | R-C≡CH | Pd/Cu catalyst, Base | 4-Alkynyl-2-nitropyridine |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | 4-(Dialkylamino)-2-nitropyridine |

| SNAr | |||

| Alkoxylation | RO⁻ | Base, Solvent (e.g., DMF) | 4-Alkoxy-2-nitropyridine |

| Thiolation | RS⁻ | Base, Solvent (e.g., DCM) | 4-(Alkylthio)-2-nitropyridine |

| Amination | R₂NH | Base, Heat | 4-(Dialkylamino)-2-nitropyridine |

The orthogonal reactivity of the iodo and nitro groups is key to the synthesis of polyfunctionalized pyridines. nih.govnih.gov Chemists can perform selective transformations at one site while leaving the other intact for subsequent reactions. A typical synthetic sequence might involve an initial cross-coupling reaction at the C-4 iodo position, followed by chemical modification of the nitro group at the C-2 position.

For example, a synthetic route could be:

Step 1 (C-4 Functionalization): A Suzuki or Sonogashira coupling reaction is performed on this compound to install an aryl or alkynyl group.

Step 2 (C-2 Functionalization): The nitro group of the resulting 4-substituted-2-nitropyridine is then reduced to an amino group (-NH₂).

Step 3 (Further Derivatization): This newly formed amino group can be further modified through acylation, alkylation, or diazotization followed by Sandmeyer-type reactions, introducing a third functional group onto the pyridine scaffold.

This stepwise approach allows for the controlled and regioselective construction of trisubstituted pyridines with diverse functionalities at the C-2 and C-4 positions, which would be difficult to achieve through direct synthesis. nih.gov

Intermediate in Complex Molecular Architectures

The utility of this compound extends beyond simple functionalization to its role as a key intermediate in the assembly of complex molecular architectures, including pharmaceuticals and other advanced materials. nih.gov Its pre-functionalized nature allows it to be incorporated into larger molecules through the powerful bond-forming reactions described previously.

For example, in the synthesis of a complex drug molecule, the this compound unit might be coupled to another large, functionalized fragment via a Suzuki or Buchwald-Hartwig reaction. The nitro group can then be used as a handle for further transformations, such as reduction to an amine followed by amide bond formation to link another part of the molecule. This modular approach, where complex fragments are synthesized separately and then joined together, is a cornerstone of modern total synthesis and medicinal chemistry. The reliability of cross-coupling and SNAr reactions on substrates like this compound makes it an invaluable tool in these convergent synthetic strategies.

Computational and Theoretical Investigations of 4 Iodo 2 Nitropyridine Reactivity

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of chemical reactions and molecular properties. Such studies on 4-iodo-2-nitropyridine would provide fundamental insights into its behavior.

Computational studies are instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, DFT calculations could be employed to investigate various transformations, such as nucleophilic aromatic substitution (SNAr) at the positions activated by the nitro group, or reactions involving the iodo substituent, like cross-coupling reactions. Theoretical models would help determine whether these reactions proceed through concerted or stepwise mechanisms, and could identify key intermediates and byproducts. However, at present, no published studies have specifically elucidated the reaction mechanisms of this compound using these methods.

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict how a molecule will interact with other reagents. For this compound, the LUMO is expected to be localized on the pyridine (B92270) ring, particularly at the carbon atoms bearing the iodo and nitro groups, indicating susceptibility to nucleophilic attack. The HOMO would likely be associated with the iodine atom and the π-system of the ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, signifying areas prone to electrophilic attack. Positive potential regions (blue) would likely be found around the hydrogen atoms and the carbon atom attached to the iodine, indicating sites for nucleophilic interaction. While these are general predictions, specific computational data for this compound is not available.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | Data Not Available | Expected to be localized on the iodine and pyridine π-system. |

| LUMO | Data Not Available | Expected to be localized on the pyridine ring, activated by the nitro group. |

| HOMO-LUMO Gap | Data Not Available | A smaller gap would suggest higher reactivity. |

This table is illustrative and requires data from actual DFT calculations.

A critical aspect of computational reaction studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For reactions involving this compound, such as its reaction with a nucleophile, computational methods could precisely calculate the geometry of the transition state and the associated activation barrier. This information would be invaluable for understanding reaction kinetics and for optimizing reaction conditions. Currently, there are no published transition state analyses or activation energy calculations for reactions of this compound.

Spectroscopic Characterization through Computational Prediction

Computational chemistry can accurately predict various spectroscopic properties, which aids in the identification and characterization of compounds. For this compound, theoretical calculations could generate predicted 1H and 13C NMR chemical shifts, as well as infrared (IR) and Raman vibrational frequencies. Comparing these predicted spectra with experimental data can confirm the molecular structure and assign specific spectral features. Machine learning approaches are also becoming increasingly powerful for the rapid and accurate prediction of NMR spectra. Unfortunately, no such computational spectroscopic predictions for this compound have been reported in the literature.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | Data Not Available | Data Not Available |

| 13C NMR (ppm) | Data Not Available | Data Not Available |

| IR (cm-1) - NO2 asymm. stretch | Data Not Available | Data Not Available |

| IR (cm-1) - C-I stretch | Data Not Available | Data Not Available |

This table is for illustrative purposes and requires both computational and experimental data.

Theoretical Insights into Regio- and Chemoselectivity

In molecules with multiple reactive sites, predicting the outcome of a reaction—its regio- and chemoselectivity—is a significant challenge. Computational models can provide profound insights into these aspects. For this compound, which has several potential sites for reaction (e.g., the carbon atoms at positions 3, 5, and 6, and the carbon-iodine bond), theoretical studies could predict the most likely position for a nucleophilic attack or for a metal-catalyzed cross-coupling reaction. By comparing the activation energies for different reaction pathways, a clear rationale for the observed selectivity can be established. Studies on related systems, such as indolynes, have demonstrated the power of computational chemistry in explaining unusual regioselectivity based on the polarization of the reacting species. However, theoretical investigations into the regio- and chemoselectivity of this compound are yet to be performed.

Future Directions and Research Perspectives

Development of Novel Catalytic Systems for 4-Iodo-2-nitropyridine Transformations

The carbon-iodine bond in this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.org Future research will likely focus on creating novel and more efficient catalytic systems to facilitate these transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are expected to be a major area of exploration. libretexts.orgmdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. libretexts.org The development of specialized ligand systems will be crucial to control selectivity and enhance catalytic activity, particularly in reactions involving sterically hindered substrates or those requiring specific regiochemical outcomes. nih.gov

Copper-catalyzed reactions also represent a promising frontier. acs.orgmdpi.com Copper catalysts are often more economical and can offer complementary reactivity to palladium systems. mdpi.com Future work may involve exploring copper-catalyzed Ullmann-type couplings, aminations, and etherifications to introduce a wide array of substituents at the 4-position of the pyridine (B92270) ring. The interplay between copper catalysts and hypervalent iodine reagents is another area ripe for investigation, potentially leading to novel functionalization pathways. mdpi.com

Key research objectives in this area will include:

Developing catalysts with higher turnover numbers and frequencies to improve process efficiency.

Designing ligands that enable challenging cross-coupling reactions , such as those involving alkyl groups.

Exploring synergistic catalytic systems that combine different metals to achieve unique transformations.

Investigating reactions under milder conditions to enhance functional group tolerance.

Exploration of Sustainable Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, a significant future direction is the adoption of sustainable and efficient synthetic methods. ijnrd.org Microwave-assisted organic synthesis (MAOS) stands out as a powerful tool to achieve these goals. at.ua Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity by minimizing the formation of side products. ijnrd.orgnih.gov

The application of microwave technology to the synthesis and transformation of this compound and its derivatives is a key area for future research. This includes not only its use in cross-coupling reactions but also in nucleophilic aromatic substitution and derivatization processes. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. ijnrd.org

Further sustainable approaches include the development of continuous flow synthesis protocols. Flow chemistry offers enhanced safety, particularly for highly energetic nitration reactions, and allows for easier scalability and automation, which is crucial for industrial applications. researchgate.net

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Quinoline Synthesis | 60 min | 4 min | nih.gov |

| Imidazo[1,2-a]pyridine Synthesis | Tedious Methodologies | 60 sec | researchgate.net |

| Pyridine-3-carbonitrile Synthesis | 6-12 hours | 15-30 min | jocpr.com |

| Pyrimidine (B1678525) Analogue Synthesis | N/A (Longer times implied) | 5 min | rsc.org |

Advanced Functionalization and Derivatization Strategies

Future research will undoubtedly focus on more sophisticated strategies to functionalize the this compound scaffold beyond simple cross-coupling at the C4 position. The electron-deficient nature of the pyridine ring, amplified by the nitro group, opens avenues for various nucleophilic substitution and C-H functionalization reactions. nih.govrsc.org

One promising area is the selective C-H activation at other positions on the pyridine ring. rsc.org While challenging due to the inherent reactivity of the C-I bond, the development of regioselective metal-catalyzed C-H functionalization methods would unlock access to polysubstituted pyridine derivatives that are otherwise difficult to synthesize. researchgate.net

Furthermore, the nitro group itself serves as a versatile functional handle. nih.gov Its reduction to an amino group is a well-established transformation that provides a key intermediate for a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of fused heterocyclic systems. ntnu.no Research into selective reduction methods that leave the C-I bond intact will be particularly valuable. The nitro group can also activate adjacent positions for nucleophilic attack, enabling reactions like vicarious nucleophilic substitution (VNS) to introduce new substituents. chempanda.com

Expansion of Applications in Chemical Synthesis and Materials Science

The unique electronic properties and synthetic accessibility of this compound make it a valuable building block for a range of applications in both medicinal chemistry and materials science.

In chemical synthesis , this compound is a precursor for a wide variety of substituted pyridines, which are prevalent structural motifs in pharmaceuticals and agrochemicals. lifechemicals.com Its role as an intermediate for creating libraries of complex molecules for drug discovery is a significant area for expansion. whiterose.ac.uk The ability to easily introduce diverse functionalities via its iodo and nitro groups makes it an indispensable tool for medicinal chemists. frontiersin.org

In materials science , functionalized pyridines are being explored for their potential in creating novel polymers and organic functional materials. mdpi.com The incorporation of the polar this compound moiety into polymer backbones could lead to materials with unique optical, electronic, or thermal properties. For instance, pyridine-containing polymers have applications as heat-shielding materials and in advanced coatings. mdpi.com Future research could explore the use of this compound derivatives as monomers in polymerization reactions or as precursors for conjugated materials used in organic electronics.

| Field | Potential Application of this compound Derivatives |

| Medicinal Chemistry | Synthesis of Active Pharmaceutical Ingredients (APIs) |

| Generation of diverse compound libraries for drug discovery | |

| Precursors for biologically active heterocyclic compounds | |

| Agrochemicals | Synthesis of novel pesticides and herbicides |

| Materials Science | Monomers for high-performance polymers |

| Building blocks for organic light-emitting diodes (OLEDs) | |

| Precursors for functional coatings and sealants | |

| Components of novel sensor materials |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Iodo-2-nitropyridine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Aromatic Substitution : Use 2-nitropyridine derivatives with iodine sources (e.g., NaI/KI in acidic media). Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance iodine incorporation .

- Metal-Catalyzed Reactions : Explore palladium-catalyzed couplings (e.g., with aryl boronic acids) to introduce functional groups post-iodination. Catalyst systems like Pd(PPh₃)₄ with ligands (e.g., XPhos) improve regioselectivity .

- Example Conditions :

| Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Nitro-4-H-pyridine | NaI, H₂SO₄ | DMF | 100 | 65–75 |

| This compound | Boronic Acid | THF | 80 | 50–60 |

Q. How can this compound be purified to achieve high purity for downstream applications?

- Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane. Monitor purity via melting point analysis and HPLC (>98% purity threshold) .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate). Confirm separation efficiency using UV-Vis detection at 254 nm .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C2, iodine at C4). Compare chemical shifts with DFT-calculated values .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 250.98) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be designed using this compound as a substrate?

- Experimental Design :

- Catalyst Screening : Test Pd(OAc)₂ with ligands (SPhos, DavePhos) to enhance coupling efficiency.

- Solvent Optimization : Use toluene/water mixtures for biphasic conditions. Add bases (K₂CO₃) to neutralize HI byproducts .

- Troubleshooting : If yields are low (<40%), check for iodine displacement side reactions or ligand degradation via ³¹P NMR .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction outcomes)?

- Data Validation :

- Cross-Technique Analysis : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .

- Crystallography : Use single-crystal X-ray diffraction to confirm molecular geometry and substituent orientation .

- Case Study : If a nitro group’s electronic effects contradict observed reactivity (e.g., unexpected meta substitution), re-evaluate resonance structures using Hammett plots .

Q. What role does the nitro group’s position play in modulating the reactivity of iodopyridines in metal-catalyzed reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The nitro group at C2 deactivates the ring, directing cross-couplings to C4-iodine. Compare with 3-nitro analogs to assess regioselectivity .

- Steric Effects : Use DFT calculations to model transition states. Steric hindrance from nitro groups may slow oxidative addition in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. How to address inconsistent yields in iodination reactions under identical reported conditions?

- Root Cause Analysis :

- Moisture Sensitivity : Ensure anhydrous conditions; trace water hydrolyzes iodine sources (e.g., NaI → HI).

- Substrate Purity : Impurities in starting materials (e.g., 2-nitropyridine) can inhibit iodination. Pre-purify via sublimation .

- Resolution : Replicate reactions with strict moisture control and characterize intermediates via IR (C-I stretch at 500–600 cm⁻¹) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.